MI-192

Description

Properties

IUPAC Name |

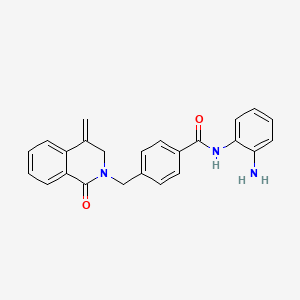

N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25/h2-13H,1,14-15,25H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLTXEIKQVWSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of microRNA-192: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-192 (miR-192) is a small non-coding RNA that has emerged as a critical regulator of gene expression in a multitude of physiological and pathological processes. Initially identified as MI-192, this microRNA exerts its influence post-transcriptionally, primarily by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Its mechanism of action is complex, with miR-192 functioning as both a tumor suppressor and an oncogene, depending on the cellular context and tissue type. This guide provides an in-depth technical overview of the molecular mechanisms of miR-192, focusing on its validated targets, involvement in key signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism: Post-Transcriptional Gene Regulation

The primary mechanism of action of miR-192 is the post-transcriptional regulation of gene expression. Mature miR-192 is incorporated into the RNA-induced silencing complex (RISC), which then guides the complex to target mRNAs containing partially complementary sequences in their 3'-UTRs. This interaction typically results in the inhibition of protein translation or the degradation of the mRNA transcript, effectively silencing the target gene.

Validated Molecular Targets of miR-192

The functional effects of miR-192 are dictated by the specific genes it regulates. Numerous studies have validated a range of direct targets, with significant implications for diseases such as cancer and diabetic nephropathy.

Table 1: Validated Direct Targets of miR-192 and Their Functional Consequences

| Target Gene | Disease Context | Functional Consequence of miR-192-Mediated Repression | Supporting Evidence |

| RB1 (Retinoblastoma 1) | Lung Cancer | Inhibition of cell proliferation and induction of apoptosis.[1] | Luciferase reporter assays confirmed direct binding of miR-192 to the RB1 3'-UTR. Overexpression of miR-192 led to decreased RB1 mRNA and protein levels.[1] |

| MDM2 (Mouse double minute 2 homolog) | Multiple Myeloma | Upregulation of p53 activity, leading to cell cycle arrest and apoptosis.[2] | Luciferase assays demonstrated that miR-192 directly targets the MDM2 3'-UTR. Ectopic expression of miR-192 reduced MDM2 protein levels.[2] |

| ZEB1/ZEB2 (Zinc Finger E-Box Binding Homeobox 1/2) | Diabetic Nephropathy, Cancer | Inhibition of epithelial-to-mesenchymal transition (EMT) and fibrosis.[3][4][5][6] | miR-192 overexpression led to decreased ZEB1/2 expression and a subsequent increase in E-cadherin levels.[5][6][7] |

| CAV1 (Caveolin 1) | Breast Cancer | Inhibition of cell proliferation and induction of apoptosis.[8][9] | Direct targeting of the CAV1 3'-UTR by miR-192 was validated using luciferase reporter assays.[9][10] |

| YAP1 (Yes-associated protein 1) | Hypoxic-Ischemic Brain Damage | Protection against neuronal apoptosis. | A direct targeting relationship between miR-192-5p and YAP1 has been reported. |

Involvement in Key Signaling Pathways

The regulatory effects of miR-192 are often mediated through its modulation of critical intracellular signaling pathways.

The p53 Signaling Pathway

miR-192 is a transcriptional target of the tumor suppressor p53 and, in a positive feedback loop, can enhance p53 activity by targeting MDM2, a negative regulator of p53.[2][11] This interplay is crucial for inducing cell cycle arrest and apoptosis in response to cellular stress.

TGF-β Signaling Pathway

In the context of diabetic nephropathy, transforming growth factor-beta (TGF-β) induces the expression of miR-192.[3][4][12] miR-192 then contributes to renal fibrosis by downregulating the expression of ZEB1 and ZEB2, which are repressors of collagen expression.[3][4]

References

- 1. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-192 in diabetic kidney glomeruli and its function in TGF-β-induced collagen expression via inhibition of E-box repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53 regulates epithelial–mesenchymal transition through microRNAs targeting ZEB1 and ZEB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53 regulates epithelial-mesenchymal transition through microRNAs targeting ZEB1 and ZEB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Expression of miR-192 and Its Significance in Diabetic Nephropathy Patients with Different Urine Albumin Creatinine Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MicroRNA-192 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting caveolin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroRNA‑192 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting caveolin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Construction of 3′UTR reporter plasmid and luciferase assay [bio-protocol.org]

- 11. miR-192 Regulates Dihydrofolate Reductase and Cellular Proliferation Through the p53-miRNA Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Biological Targets of MI-192

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-192 is a potent and selective small-molecule inhibitor of histone deacetylases (HDACs), demonstrating significant promise in preclinical cancer studies. This document provides a comprehensive technical overview of the biological targets of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a description of the key signaling pathways modulated by its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of HDAC inhibitors and their therapeutic applications.

Primary Biological Targets of this compound

This compound is a benzamide-family inhibitor that exhibits high selectivity for specific Class I histone deacetylases. Its primary biological targets have been identified as HDAC2 and HDAC3 .[1] It shows significantly less activity against other HDAC isoforms, including HDAC1, HDAC4, HDAC6, HDAC7, and HDAC8.[1] This selectivity profile suggests a more targeted mechanism of action compared to pan-HDAC inhibitors, potentially leading to a more favorable therapeutic window.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| HDAC2 | 30 |

| HDAC3 | 16 |

| HDAC1 | 4,800 |

| HDAC4 | 5,000 |

| HDAC6 | >10,000 |

| HDAC7 | 4,100 |

| HDAC8 | >10,000 |

| Data sourced from Cayman Chemical product information, referencing Boissinot, M., et al. (2012).[1] |

Experimental Protocols

The determination of the biological targets and inhibitory activity of this compound involves standard biochemical and cell-based assays. The following sections provide a generalized methodology for these key experiments, based on common practices in the field.

In Vitro HDAC Enzymatic Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC proteins.

Objective: To determine the IC50 values of this compound against a panel of HDAC isoforms.

Materials:

-

Recombinant human HDAC1, HDAC2, HDAC3, HDAC4, HDAC6, HDAC7, and HDAC8 enzymes.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer).

-

This compound compound stock solution in DMSO.

-

384-well black microplates.

-

Fluorescence microplate reader.

Workflow:

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the diluted this compound and the respective HDAC enzyme to the wells of a 384-well microplate.

-

Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Incubate the reaction for a further period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Apoptosis Assay

This assay assesses the ability of this compound to induce programmed cell death in cancer cell lines.

Objective: To determine the effect of this compound on the induction of apoptosis in acute myeloid leukemia (AML) cell lines.

Materials:

-

AML cell lines (e.g., U937, HL60, Kasumi-1).

-

Cell culture medium and supplements.

-

This compound compound stock solution in DMSO.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Workflow:

Procedure:

-

Culture AML cells to the desired density.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1-0.4 µM) for a specified duration (e.g., 48 or 72 hours).[1]

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

Signaling Pathways Modulated by this compound

By inhibiting HDAC2 and HDAC3, this compound influences the acetylation status of histone and non-histone proteins, leading to the modulation of various cellular signaling pathways. The primary consequence of HDAC inhibition is an increase in histone acetylation, which leads to a more open chromatin structure and altered gene expression.

The downstream effects of this compound-mediated HDAC inhibition in cancer cells include:

-

Induction of Differentiation: In acute myeloid leukemia cell lines, this compound has been shown to induce cellular differentiation.[1] This is a critical anti-cancer mechanism, as it can halt the uncontrolled proliferation of undifferentiated cancer cells.

-

Promotion of Apoptosis: this compound promotes programmed cell death (apoptosis) in leukemic cells.[1] This is achieved through the altered expression of pro- and anti-apoptotic genes, tipping the cellular balance towards cell death.

Conclusion

This compound is a selective inhibitor of HDAC2 and HDAC3 with demonstrated anti-leukemic activity in vitro. Its mechanism of action involves the induction of differentiation and apoptosis, driven by the modulation of gene expression secondary to histone hyperacetylation. The data and protocols presented in this guide provide a foundational understanding of the biological targets and cellular effects of this compound, supporting its further investigation as a potential therapeutic agent. Researchers are encouraged to utilize these methodologies to explore the full therapeutic potential of this promising compound.

References

discovery and development of MI-192

An In-depth Guide to the Discovery and Development of MI-192: A Review of Two Potential Candidates

The inquiry for "this compound" suggests a potential reference to two distinct entities in the field of biomedical research: the microRNA miR-192, a key regulator in various diseases, and ICP-192 (Gunagratinib), a targeted cancer therapeutic. This guide provides a comprehensive overview of both, addressing their discovery, mechanisms of action, and roles in disease, presented for researchers, scientists, and drug development professionals.

Part 1: MicroRNA-192 (miR-192)

MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1] Its dysregulation has been implicated in a variety of pathological processes, including cancer and diabetic nephropathy, making it a significant biomarker and a potential therapeutic target.[1][2]

Discovery and Biogenesis

Located on human chromosome 11q13.1, the gene for miR-192 produces two mature transcripts: miR-192-5p and miR-192-3p.[1][2][3] The biogenesis of miR-192 follows the canonical microRNA processing pathway, starting with transcription into a primary miRNA (pri-miRNA), which is then processed into a precursor miRNA (pre-miRNA) and finally into the mature miRNA duplex.[1]

Mechanism of Action and Signaling Pathways

miR-192 primarily functions as a tumor suppressor by regulating specific genes and signaling pathways.[1] It can influence cell proliferation, migration, invasion, and apoptosis.[1][4]

Tumor Suppression: In several cancers, including lung cancer and multiple myeloma, miR-192 acts as a tumor suppressor.[4][5] It has been shown to directly target retinoblastoma 1 (RB1), a key regulator of cell cycle progression.[4] Overexpression of miR-192 leads to decreased RB1 levels, inhibiting cell proliferation and inducing apoptosis.[4]

Regulation of the p53/MDM2 Loop: In multiple myeloma, miR-192 is a positive regulator of the tumor suppressor p53.[5] It targets MDM2, a negative regulator of p53, thereby enhancing p53's tumor-suppressive functions.[5]

Role in Diabetic Nephropathy: The role of miR-192 in diabetic nephropathy (DN) is complex, exhibiting a dual function.[2][3] Low serum levels of miR-192 may be an early predictor of DN, while high levels in renal tissues and urine could indicate disease progression.[2] Mechanistically, miR-192 interacts with targets like ZEB1/2 and signaling pathways such as SMAD/TGF-β and PTEN/PI3K/AKT, contributing to the pathogenesis of DN.[2]

Signaling Pathway of miR-192 in Cancer

Caption: miR-192 signaling in cancer, highlighting its tumor-suppressive role.

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Seed cells (e.g., A549 lung cancer cells) in 96-well plates.

-

Transfect cells with miR-192 mimics or a negative control.

-

After a specified incubation period (e.g., 48 hours), add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]

Apoptosis Assay (Flow Cytometry):

-

Transfect cells with miR-192 mimics or a negative control.

-

After incubation, harvest and wash the cells.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

Extract total RNA from cells or tissues.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for miR-192 and target genes (e.g., RB1, MDM2).

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.[4][5]

Part 2: ICP-192 (Gunagratinib)

ICP-192, also known as Gunagratinib, is a highly selective pan-fibroblast growth factor receptor (FGFR) inhibitor developed for the treatment of solid tumors with FGFR gene alterations.[6]

Discovery and Development

Developed by InnoCare Pharma, Gunagratinib is an investigational drug currently undergoing clinical trials in China and the United States.[6] It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of cholangiocarcinoma.[6]

Mechanism of Action

Gunagratinib targets the FGFR signaling pathway, which, when aberrantly activated, can drive the growth and proliferation of various cancers. By inhibiting FGFRs, ICP-192 aims to block these oncogenic signals.

Experimental Workflow for ICP-192 Clinical Trial

Caption: A simplified workflow of the Phase I/II clinical trial for ICP-192.

Clinical Trial Data

A multi-center, open-label, Phase I/II clinical study (NCT04565275) is evaluating the safety and efficacy of ICP-192 in patients with advanced solid tumors harboring FGFR gene alterations.[7]

Table 1: Efficacy of Gunagratinib (ICP-192) in Patients with FGF/FGFR Gene Aberrations (as of Feb 2021) [6]

| Efficacy Endpoint | Value |

| Overall Response Rate (ORR) | 33.3% |

| Complete Response (CR) | 8.3% (1 patient) |

| Partial Response (PR) | 25% (3 patients) |

| Stable Disease (SD) | 58.3% (7 patients) |

| Disease Control Rate (DCR) | 91.7% |

Data from 12 patients who had completed at least one tumor assessment.

Safety and Tolerability: As of February 2021, Gunagratinib has demonstrated a good safety and tolerance profile in a total of 30 treated patients, with the maximum tolerated dose (MTD) not yet reached.[6]

Experimental Protocols in Clinical Trials

Patient Eligibility Criteria (Phase I):

-

Histologically or cytologically confirmed unresectable or metastatic advanced malignant solid tumors.

-

Progression under standard treatment, recurrence, intolerance to standard regimens, or no available standard treatment.[7]

Patient Eligibility Criteria (Phase II):

-

Confirmed FGFR gene alteration.

-

Urothelial carcinoma or cholangiocarcinoma.

-

At least one measurable lesion according to RECIST 1.1.

-

ECOG performance status of 0-1.

-

Life expectancy of more than 3 months.[7]

Tumor Assessment:

-

Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[7]

References

- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

MI-192 in vitro vs in vivo studies

An In-Depth Technical Guide to microRNA-192 (miR-192) In Vitro and In Vivo Studies

Introduction

This technical guide provides a comprehensive overview of the current understanding of microRNA-192 (miR-192), a small non-coding RNA molecule that plays a crucial role in regulating gene expression post-transcriptionally.[1][2] Extensive in vitro and in vivo research has demonstrated the multifaceted involvement of miR-192 in a wide array of physiological and pathological processes, including cell proliferation, apoptosis, and the pathogenesis of various diseases such as diabetic nephropathy and cancer.[1][3][4] This document summarizes key experimental findings, details common methodologies, and visualizes the signaling pathways influenced by miR-192 to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on miR-192, highlighting its effects in different experimental models.

Table 1: In Vitro Effects of miR-192 Modulation

| Cell Line | Experimental Condition | Effect of miR-192 Overexpression | Quantitative Finding | Reference |

| A549, H460, 95D (Lung Cancer) | Transfection with miR-192 mimics | Inhibition of cell proliferation | 48.4% decrease in relative cell viability in A549 cells (P < 0.05) | [4] |

| A549 (Lung Cancer) | Transfection with miR-192 mimics | Induction of apoptosis | >4-fold increase in apoptosis rate compared to controls | [4] |

| MM1s (Multiple Myeloma) | Transfection with miR-192 and treatment with MI-219 (MDM2 inhibitor) | Enhanced apoptosis | 27% ± 3% apoptosis at 2.5 µM MI-219 (p < 0.0002) | [5] |

| Porcine Granulosa Cells | Transfection with miR-192 mimics | Decreased cell proliferation | Significant decrease in proliferation rate (p < 0.05) | [6] |

| NIT-1 (Pancreatic β-cell line) | Ectopic expression of miR-192 | Inhibition of cell proliferation and promotion of apoptosis | Data not quantified in abstract | [7] |

Table 2: In Vivo Effects of miR-192 Modulation

| Animal Model | Experimental Condition | Effect of miR-192 Modulation | Quantitative Finding | Reference |

| Nude Mice (Lung Cancer Xenograft) | Tumorigenesis assay with miR-192 overexpression | Inhibition of tumorigenesis | Data not quantified in abstract | [4] |

| Nude Mice (Multiple Myeloma Xenograft) | Combined treatment with miR-192 and MI-219 | Reduced tumor volume | 5-fold reduction in tumor volume (from 5390 ± 993 mm³ to 2100 ± 560 mm³; p < 0.01) | [5] |

| Streptozotocin-induced Diabetic Rats | Induction of type 1 diabetes | Elevated serum levels of miR-192 | Data not quantified in abstract | [7] |

Key Signaling Pathways Involving miR-192

miR-192 exerts its biological functions by targeting various mRNAs, thereby influencing several critical signaling pathways.

One of the well-documented pathways involves the p53/MDM2 autoregulatory loop.[8] In multiple myeloma, miR-192, along with miR-194 and miR-215, are direct regulators of MDM2, a key negative regulator of the tumor suppressor p53.[8] By targeting MDM2, these microRNAs can enhance p53 activity, leading to cell cycle arrest and apoptosis.[8]

In the context of diabetic nephropathy, miR-192 is implicated in the TGF-β/Smad signaling pathway, a key driver of fibrosis.[3] It targets E-box repressors like ZEB1/2 (SIP1), which are negative regulators of collagen expression.[3] Upregulation of miR-192 in response to TGF-β leads to the suppression of these repressors, resulting in increased extracellular matrix deposition and fibrosis.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of common experimental protocols used in miR-192 research.

In Vitro Experimental Workflow

In vitro studies on miR-192 typically involve the modulation of its expression in cultured cells to observe the phenotypic and molecular consequences.

Cell Culture and Transfection:

-

Cells of interest (e.g., cancer cell lines, primary cells) are cultured in appropriate media and conditions.

-

For gain-of-function studies, cells are transfected with synthetic miR-192 mimics or expression vectors. For loss-of-function studies, miR-192 inhibitors (antagomirs) are used. Transfection is typically performed using lipid-based reagents.

Functional Assays:

-

Proliferation Assays: Cell viability is assessed using assays like MTT or by measuring DNA synthesis via EdU incorporation.[4]

-

Apoptosis Assays: Apoptosis is quantified by flow cytometry using Annexin V/PI staining or by measuring the activity of caspases.[4][5]

-

Migration and Invasion Assays: The effect on cell motility is evaluated using Transwell chamber assays.

Molecular Analyses:

-

qRT-PCR: The expression levels of miR-192 and its target mRNAs are quantified using quantitative real-time PCR.

-

Western Blotting: Changes in the protein levels of target genes are determined by Western blot analysis.[5]

-

Dual-Luciferase Reporter Assay: To validate direct targeting, a reporter plasmid containing the 3'-UTR of the putative target gene downstream of a luciferase gene is co-transfected with the miR-192 mimic. A decrease in luciferase activity indicates direct binding.[4]

In Vivo Experimental Workflow

In vivo studies are essential to validate the physiological and pathological roles of miR-192 in a whole-organism context.

References

- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Downregulation of miR-192 Alleviates Oxidative Stress-Induced Porcine Granulosa Cell Injury by Directly Targeting Acvr2a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]

MI-192 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nomenclature "MI-192" presents a potential ambiguity in cancer biology literature, referring to both a crucial microRNA, miR-192, and a distinct small molecule inhibitor of histone deacetylases (HDACs). This guide provides a comprehensive overview of both entities, with a primary focus on the extensively researched miR-192 due to the preponderance of available data.

MicroRNA-192 (miR-192) is a small non-coding RNA that plays a complex and often contradictory role in tumorigenesis. Its expression is dysregulated in a multitude of cancers, where it can function as either a tumor suppressor or an oncogene depending on the cellular context. miR-192 is deeply integrated into key cancer-related signaling networks, most notably the p53 pathway.

Conversely, the small molecule this compound is a potent and selective inhibitor of HDAC2 and HDAC3. While research on this compound is less extensive, it has shown promise in inducing differentiation and apoptosis in acute myeloid leukemia cell lines. This document will delineate the mechanisms of action, key signaling pathways, and available quantitative data for both miR-192 and the HDAC inhibitor this compound, providing a clear and structured resource for the scientific community.

MicroRNA-192 (miR-192): A Dual-Faceted Regulator in Cancer

MicroRNA-192 is a key post-transcriptional regulator of gene expression, influencing a wide array of cellular processes including proliferation, apoptosis, cell cycle, and migration.[1][2][3] Its role in cancer is highly context-dependent, exhibiting both tumor-suppressive and oncogenic functions across different cancer types.[1][2]

Mechanism of Action

miR-192 exerts its function by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4] The primary transcript of the MIR192 gene, located on chromosome 11, is processed into two mature strands: miR-192-5p (the guide strand) and miR-192-3p (the passenger strand).[1][5] Both strands have been shown to target genes involved in cancer progression.[1]

Signaling Pathways Regulated by miR-192

miR-192 is a critical node in several signaling pathways central to cancer biology.

A significant body of evidence links miR-192 to the p53 tumor suppressor pathway. miR-192 is a transcriptional target of p53, meaning that activation of p53 leads to an increase in miR-192 levels.[6][7] In a feedback loop, miR-192 can then target and suppress MDM2, a key negative regulator of p53.[6] This leads to the stabilization and activation of p53, enhancing its tumor-suppressive functions like cell cycle arrest and apoptosis.[6][7][8] This interplay forms a crucial auto-regulatory loop that amplifies the p53 response to cellular stress.[6]

Figure 1: The p53-MDM2-miR-192 feedback loop.

In some cancers, such as cholangiocarcinoma, miR-192-5p has been shown to be highly expressed and to promote proliferation and inhibit apoptosis by activating the MEK/ERK signaling pathway.[9] Overexpression of miR-192-5p can lead to increased phosphorylation of MEK1/2 and ERK1/2, key components of this pro-proliferative pathway.[9]

Figure 2: miR-192-5p activation of the MEK/ERK pathway.

In the context of chemoresistance in lung cancer, miR-192 can confer resistance to cisplatin by targeting the NF-κB repressing factor (NKRF).[10] By inhibiting NKRF, miR-192 promotes the activation of the NF-κB signaling pathway, which in turn upregulates anti-apoptotic proteins and enhances cell survival.[10]

Quantitative Data Summary

While quantitative data for microRNAs is often presented as fold-changes in expression, some studies provide data on their impact on cellular processes. A meta-analysis of miR-192 in cancer diagnosis revealed the following pooled performance metrics:[4]

| Diagnostic Parameter | Value (95% CI) |

| Sensitivity | 0.79 (0.75-0.82) |

| Specificity | 0.74 (0.64-0.82) |

| Positive Likelihood Ratio | 3.03 (2.11-4.34) |

| Negative Likelihood Ratio | 0.29 (0.23-0.37) |

| Diagnostic Odds Ratio | 10.50 (5.89-18.73) |

| Area Under the Curve (AUC) | 0.82 (0.78-0.85) |

Table 1: Diagnostic accuracy of miR-192 in cancer.[4]

Furthermore, high expression of miR-192 was associated with a positive survival outcome in a prognostic meta-analysis (HR = 0.62, 95% CI: 0.41-0.93).[4]

Experimental Protocols

This protocol is a generalized procedure for quantifying miR-192 levels in cells or tissues.

-

RNA Extraction: Total RNA, including the small RNA fraction, is extracted from cells or tissues using a suitable kit (e.g., TRIzol reagent or a column-based method) according to the manufacturer's instructions.

-

Reverse Transcription: A specific stem-loop primer for miR-192 is used for reverse transcription to generate cDNA. This is a crucial step for the specific amplification of the mature miRNA. A commercially available miRNA-specific reverse transcription kit is recommended.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with a forward primer specific to the mature miR-192 sequence and a universal reverse primer. A small nuclear RNA, such as U6, is typically used as an internal control for normalization. The relative expression of miR-192 is calculated using the 2-ΔΔCt method.[11]

Figure 3: Workflow for qRT-PCR analysis of miR-192.

This assay is used to confirm the direct interaction between miR-192 and a predicted target mRNA.

-

Vector Construction: The 3'-UTR of the putative target gene containing the predicted miR-192 binding site is cloned downstream of a luciferase reporter gene in a suitable vector. A mutant version of the 3'-UTR with alterations in the miR-192 binding site is also created as a negative control.

-

Transfection: Cells are co-transfected with the luciferase reporter vector (either wild-type or mutant 3'-UTR) and a miR-192 mimic or a negative control mimic. A second reporter vector expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

-

Luciferase Activity Measurement: After a defined incubation period (e.g., 24-48 hours), cell lysates are collected, and the activities of both Firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-192 mimic, compared to the controls, confirms the direct targeting of the mRNA by miR-192.[11][12]

Small Molecule this compound: An HDAC Inhibitor

This compound is a small molecule inhibitor of histone deacetylases (HDACs), with preferential activity against HDAC2 and HDAC3.[13]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of HDACs, leading to an increase in the acetylation of histones and other non-histone proteins. This results in a more open chromatin structure, altering gene expression and leading to cellular responses such as differentiation and apoptosis.[14]

Quantitative Data Summary

The inhibitory activity of this compound against a panel of HDACs has been determined:[13]

| HDAC Isoform | IC50 (nM) |

| HDAC2 | 30 |

| HDAC3 | 16 |

| HDAC1 | 4,800 |

| HDAC4 | 5,000 |

| HDAC6 | >10,000 |

| HDAC7 | 4,100 |

| HDAC8 | >10,000 |

Table 2: In vitro inhibitory activity of this compound against various HDAC isoforms.[13]

In cellular assays, this compound has been shown to induce differentiation and promote apoptosis in acute myeloid leukemia cell lines, including U937, HL60, and Kasumi-1, at concentrations ranging from 0.1 to 0.4 μM.[13]

Conclusion

The term "this compound" in cancer biology primarily refers to the microRNA miR-192, a multifaceted regulator with both tumor-suppressive and oncogenic roles. Its intricate involvement in critical signaling pathways, particularly the p53-MDM2 axis, makes it a compelling subject for further research and a potential target for therapeutic intervention. The small molecule HDAC inhibitor this compound, while less extensively studied, also presents a potential avenue for cancer therapy, particularly in hematological malignancies. Clear differentiation between these two entities is crucial for precise scientific communication and advancement in the field. This guide provides a foundational resource for researchers to navigate the complexities of "this compound" in cancer biology.

References

- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional mechanisms of miR-192 family in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging Role of MiR-192-5p in Human Diseases [frontiersin.org]

- 6. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53-Responsive MicroRNAs 192 and 215 Are Capable of Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coordination of miR-192 and miR-22 in p53-Mediated Cell Fate Decision - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MiR-192-5p regulates the proliferation and apoptosis of cholangiocarcinoma cells by activating MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MiR‐192/NKRF axis confers lung cancer cell chemoresistance to cisplatin via the NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Downregulation of miR-192 Alleviates Oxidative Stress-Induced Porcine Granulosa Cell Injury by Directly Targeting Acvr2a - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. MI192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Neuroprotective Potential of MI-192: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of MI-192, a selective inhibitor of histone deacetylases (HDACs) 2 and 3. The information presented herein is collated from preclinical studies and is intended to inform researchers and professionals in the field of neuropharmacology and drug development.

Core Concepts and Mechanism of Action

This compound is a small molecule that demonstrates neuroprotective properties primarily through its selective inhibition of HDAC2 and HDAC3. Histone deacetylases are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC2 and HDAC3, this compound is believed to restore a more open chromatin state, allowing for the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses. While the precise downstream signaling cascades are still under investigation, the observed neuroprotective effects are linked to the modulation of gene expression programs that counteract neurodegenerative processes.

Preclinical Evidence of Neuroprotection

The neuroprotective efficacy of this compound has been evaluated in both in vivo and ex vivo models of neurological damage.

In Vivo Model: Photothrombotic Stroke in Mice

In a murine model of photothrombotic stroke, administration of this compound has been shown to exert significant neuroprotective effects.[1] Treatment with this compound reduced the volume of the infarct core, indicating a preservation of brain tissue that would otherwise be lost due to ischemic injury.[1] Functionally, this neuroprotection translated to a partial restoration of motor symmetry in the forelimbs, suggesting an improvement in neurological deficits caused by the stroke.[1] On a cellular level, this compound treatment was associated with a decrease in apoptosis within the peri-infarct region and an increase in the expression of Growth Associated Protein 43 (GAP-43), a key protein involved in neurite growth and synaptic plasticity.[1]

Ex Vivo Model: White Matter Injury in Neonatal Rats

This compound has also been investigated in an ex vivo model of neonatal white matter injury using organotypic brain slice cultures subjected to oxygen-glucose deprivation (OGD). In this model, treatment with this compound demonstrated a robust protective effect on white matter integrity. Specifically, this compound mitigated the loss of mature oligodendrocytes and their precursors, which are crucial for myelination.[2] Furthermore, this compound treatment reduced the activation of microglia, indicating an anti-inflammatory effect.[2] These cellular protective effects were correlated with a significant reduction in overall cell death and apoptosis in the brain tissue.[2]

Quantitative Data on the Neuroprotective Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies, providing a clear comparison of the effects of this compound in different experimental paradigms.

| Experimental Model | Parameter Measured | Control/Injury Group | This compound Treatment Group | P-value | Reference |

| Ex vivo White Matter Injury | Percentage of Cell Death | 63.15% ± 7.68% | 22.04% ± 7.1% | p = 0.0002 | [2][3][4] |

| Ex vivo White Matter Injury | Percentage of Mature Oligodendrocytes (MBP+) | 7.38% ± 0.75% | 14.14% ± 1.75% | p < 0.01 | |

| Ex vivo White Matter Injury | Percentage of Oligodendrocyte Precursor Cells (NG2+) | Lower (exact value not specified) | Significantly Increased | p < 0.05 | |

| Ex vivo White Matter Injury | Density of Activated Microglia (OX-42+) | Higher (exact value not specified) | Significantly Decreased | p < 0.05 | |

| In vivo Photothrombotic Stroke | Infarct Core Volume | Not specified | Reduced | Not specified | [1] |

| In vivo Photothrombotic Stroke | Functional Symmetry in Forelimb Use | Impaired | Partially Restored | Not specified | [1] |

| In vivo Photothrombotic Stroke | Apoptosis Level | Increased | Decreased | Not specified | [1] |

| In vivo Photothrombotic Stroke | GAP-43 Expression | Not specified | Increased | Not specified | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vivo Photothrombotic Stroke Model

Objective: To induce a focal ischemic lesion in the mouse cerebral cortex and assess the neuroprotective effects of this compound.

Animal Model: Adult male mice.

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

-

Photosensitizer Injection: Administer the photosensitive dye Rose Bengal (e.g., 15 mg/kg) via retro-orbital or intravenous injection.

-

Cranial Exposure: Make a midline scalp incision to expose the skull.

-

Photothrombosis Induction: A laser beam (e.g., 532 nm) is stereotactically focused on the targeted cortical area (e.g., motor cortex) for a defined duration (e.g., 4 minutes) to induce vessel occlusion and subsequent infarction.

-

This compound Administration: One cited protocol suggests a dosage of 40 mg/kg of this compound administered via intraperitoneal (i.p.) injection once a day for 3 days following the induction of stroke.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.

-

Outcome Assessment:

-

Behavioral Testing: Assess motor function using tests such as the body asymmetry test or corner test at specified time points post-stroke.

-

Histological Analysis: At the study endpoint (e.g., 7 days post-stroke), perfuse the animals, and collect the brains for histological analysis.

-

Infarct Volume Measurement: Stain brain sections with a suitable dye (e.g., cresyl violet) to delineate the infarct core and measure its volume.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of apoptosis (e.g., TUNEL, cleaved caspase-3) and neuronal plasticity (e.g., GAP-43).

-

Ex Vivo White Matter Injury Model

Objective: To model neonatal hypoxic-ischemic white matter injury and evaluate the protective effects of this compound on oligodendrocytes and microglia.

Animal Model: 8.5-day-old Wistar rat pups.

Procedure:

-

Brain Slice Preparation:

-

Sacrifice rat pups and dissect the brains in a sterile environment.

-

Prepare 300 µm thick coronal brain slices containing the corpus callosum using a vibratome.

-

Culture the slices on membrane inserts in a suitable culture medium.

-

-

Oxygen-Glucose Deprivation (OGD):

-

After a period of stabilization in culture (e.g., 7 days), transfer the brain slices to a glucose-free medium.

-

Place the slices in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 20 minutes) to induce injury.

-

-

This compound Treatment:

-

Following the OGD insult, return the slices to a standard culture medium containing 1 µM this compound or vehicle control (DMSO).

-

Maintain the slices in culture for a specified duration (e.g., until day 10 of culture).

-

-

Outcome Assessment:

-

Cell Death Assay: Use fluorescent markers such as Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) to quantify cell viability.

-

Apoptosis Analysis: Stain with DAPI to identify nuclear condensation and fragmentation characteristic of apoptosis.

-

Immunocytochemistry: Perform immunofluorescent staining for:

-

Mature Oligodendrocytes: Myelin Basic Protein (MBP).

-

Oligodendrocyte Precursor Cells: NG2.

-

Activated Microglia: OX-42.

-

-

Microscopy and Quantification: Capture images using a fluorescence microscope and quantify the number or percentage of labeled cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimising the photothrombotic model of stroke in the C57BI/6 and FVB/N strains of mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. Neuroprotective effects of bcl-2 overexpression in hippocampal cultures: interactions with pathways of oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MI-192 in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a novel benzamide-based, selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC2 and HDAC3 with high potency.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In various forms of leukemia, the aberrant activity of HDACs is associated with the silencing of tumor suppressor genes and the promotion of oncogenic pathways.[3][4] this compound has demonstrated significant efficacy against leukemia cell lines, primarily by inducing cell differentiation and promoting apoptosis, making it a promising candidate for further therapeutic development.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in leukemia cell line research.

Mechanism of Action

This compound exerts its anti-leukemic effects by selectively inhibiting HDAC2 and HDAC3.[1] This inhibition leads to the hyperacetylation of histones H3 and H4, which in turn alters chromatin structure to a more relaxed state. This "open" chromatin allows for the transcriptional activation of previously silenced genes, including those involved in cell cycle arrest (e.g., p21), and apoptosis (e.g., pro-apoptotic members of the Bcl-2 family).[3][4] Concurrently, the expression of oncogenes, such as c-Myc, can be downregulated.[5][6] The culmination of these gene expression changes forces the leukemia cells to exit the cell cycle, undergo terminal differentiation, and ultimately, apoptosis.

Caption: Signaling pathway of this compound in leukemia cells.

Data Presentation

In Vitro Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 (Enzymatic Assay) | HDAC2 | 30 nM | [1] |

| HDAC3 | 16 nM | [1] | |

| Effective Concentration | U937, HL60, Kasumi-1 | 0.15 - 1 µM | [1] |

| Treatment Duration | U937, HL60, Kasumi-1 | 72 hours | [1] |

Note: Specific IC50 values for cell viability/cytotoxicity in U937, HL60, and Kasumi-1 cell lines are not yet published and should be determined empirically.

Experimental Protocols

General Cell Culture and this compound Preparation

-

Cell Lines: Human acute myeloid leukemia (AML) cell lines U937, HL60, and Kasumi-1 are recommended.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Kasumi-1, 20% FBS is recommended.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Caption: General experimental workflow for studying this compound.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol is to determine the cytotoxic effect of this compound on leukemia cell lines.

Materials:

-

96-well plates

-

Leukemia cells (U937, HL60, Kasumi-1)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate for 24 hours.

-

Treat cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer and incubate overnight at 37°C.

-

Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

6-well plates

-

Leukemia cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 cells per well in 6-well plates.

-

Treat with this compound at various concentrations (e.g., 150 nM, 300 nM, 500 nM, 1 µM) and a vehicle control for 72 hours.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Protocol 3: Cell Differentiation Assay (Flow Cytometry)

This protocol assesses the induction of myeloid differentiation by this compound.

Materials:

-

6-well plates

-

Leukemia cells

-

This compound

-

FITC-conjugated anti-CD11b antibody

-

PE-conjugated anti-CD14 antibody

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest and wash cells with cold PBS containing 1% BSA.

-

Resuspend cells in 100 µL of PBS/BSA.

-

Add FITC-anti-CD11b and PE-anti-CD14 antibodies (or corresponding isotype controls) at the manufacturer's recommended concentration.

-

Incubate for 30 minutes on ice in the dark.

-

Wash cells twice with PBS/BSA.

-

Resuspend in 500 µL of PBS/BSA.

-

Analyze by flow cytometry, measuring the percentage of cells positive for CD11b and CD14.

Protocol 4: Western Blot for Histone Acetylation and Protein Expression

This protocol detects changes in histone acetylation and the expression of key regulatory proteins.

Materials:

-

6-well plates

-

Leukemia cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-p21, anti-c-Myc, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest cells and lyse in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize bands using an ECL detection system.

-

Quantify band intensity and normalize to the loading control.

Conclusion

This compound is a potent and selective inhibitor of HDAC2 and HDAC3 that demonstrates significant anti-leukemic activity in vitro. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various leukemia cell line models. Further studies are warranted to explore its therapeutic potential in preclinical in vivo models and in combination with other anti-cancer agents.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Histone deacetylases 1 and 2 cooperate in regulating BRCA1, CHK1, and RAD51 expression in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of HDACs as Leukemia Therapy Targets using HDI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of p21 by c-Myc through members of miR-17 family at the post-transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MYC: a multipurpose oncogene with prognostic and therapeutic implications in blood malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Experiments

This document provides detailed application notes and protocols for the in vitro use of two distinct but related therapeutic agents: the microRNA miR-192 and the small molecule inhibitor MI-219 . Due to the similarity in nomenclature, it is crucial to distinguish between these two entities. MI-192 is not a recognized designation in the scientific literature reviewed; therefore, this document addresses the likely intended subjects of interest in cancer research.

Section 1: microRNA-192 (miR-192)

Application Notes

Introduction: MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a significant role in post-transcriptional gene regulation.[1] Located on human chromosome 11q13.1, it is involved in numerous cellular processes, including cell proliferation, migration, invasion, apoptosis, and drug resistance.[1][2] The function of miR-192 is context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types.[1] It exerts its effects by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2][3]

Mechanism of Action: The primary mechanism of miR-192 involves the regulation of key signaling pathways through the targeting of specific genes. As a tumor suppressor, miR-192 can inhibit cancer progression by targeting genes involved in oncogenic processes.[1] For instance, it has been shown to target retinoblastoma 1 (RB1), leading to the inhibition of cell proliferation and induction of apoptosis in lung cancer cells.[4] Conversely, in other contexts, it can promote tumorigenesis. Understanding the specific targets and pathways in the cell line of interest is critical for experimental design.

Key Signaling Pathways:

-

p53/MDM2 Pathway: miR-192 is transcriptionally activated by p53 and can, in turn, modulate the expression of MDM2, a key negative regulator of p53. This creates a positive feedback loop that enhances p53 activity.[5][6]

-

PI3K/AKT Pathway: In some cancers, miR-192 can target genes that regulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7][8]

-

Hippo Signaling Pathway: miR-192-5p has been shown to regulate the Hippo pathway by targeting Yes-associated protein 1 (YAP1).[9]

-

NF-κB Signaling Pathway: The miR-192-5p/RB1 axis can regulate IL-10 secretion through the NF-κB p65 signaling pathway in gastric cancer.[10]

Quantitative Data Summary

The effective concentration of miR-192 mimics or inhibitors can vary significantly depending on the cell line, transfection reagent, and experimental endpoint. Researchers should perform dose-response studies to determine the optimal concentration for their specific system.

| Parameter | Cell Line | Agent | Concentration | Observed Effect | Reference |

| Cell Viability | A549 (Lung Cancer) | miR-192 mimic | Not Specified | 48.4% decrease in relative cell viability | [4] |

| Apoptosis | A549 (Lung Cancer) | miR-192 mimic | Not Specified | >4-fold increase in apoptosis rate | [4] |

| Gene Expression | MM1s, NCI-H929 (Multiple Myeloma) | pre-miR-192 | Not Specified | Increased p53 and p21, decreased MDM2 | [5] |

| Oxidative Stress | Porcine Granulosa Cells | miR-192 inhibitor | Not Specified | Alleviated H2O2-induced oxidative injury | [11] |

Experimental Protocols

1. In Vitro Transfection of miR-192 Mimics or Inhibitors

-

Objective: To overexpress or inhibit miR-192 function in cultured cells.

-

Materials:

-

miR-192 mimic or inhibitor (and appropriate negative control)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Target cells in culture

-

-

Protocol:

-

Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

-

For each well, dilute the miR-192 mimic/inhibitor or negative control in Opti-MEM to the desired final concentration (e.g., 10-50 nM).

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

-

Add the transfection complexes dropwise to the cells.

-

Incubate the cells for 24-72 hours before proceeding with downstream assays.

-

2. Cell Proliferation Assay (MTS/WST-8)

-

Objective: To assess the effect of miR-192 modulation on cell viability and proliferation.

-

Protocol:

-

Transfect cells with miR-192 mimic/inhibitor or negative control in a 96-well plate.

-

At desired time points (e.g., 24, 48, 72 hours), add the MTS or WST-8 reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.

-

Calculate cell viability relative to the negative control-transfected cells.

-

3. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To determine if changes in miR-192 expression induce apoptosis.

-

Protocol:

-

Transfect cells as described above.

-

After the desired incubation period, harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Visualizations

Caption: The miR-192/p53/MDM2 positive feedback loop.

Caption: General experimental workflow for in vitro miR-192 studies.

Section 2: MI-219 - A Small Molecule Inhibitor of the MDM2-p53 Interaction

Application Notes

Introduction: MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[12] It is designed to fit into the p53-binding pocket of MDM2, thereby preventing MDM2 from binding to and promoting the degradation of the p53 tumor suppressor protein.[12][13] By disrupting this interaction, MI-219 stabilizes and activates p53 in cells with wild-type p53, leading to the induction of p53-target genes, cell cycle arrest, and apoptosis in tumor cells.[12][14]

Mechanism of Action: In many cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by the overexpression of its primary negative regulator, MDM2.[13] MI-219 competitively inhibits the MDM2-p53 interaction, leading to the accumulation of p53.[12] Activated p53 then functions as a transcription factor to induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).[12] It is important to note that the efficacy of MI-219 is dependent on the wild-type status of p53 in the cancer cells.[14]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Comments | Reference |

| Binding Affinity (Ki) | 5 nM | Human MDM2 | High-affinity binding | [12] |

| Selectivity | >10,000-fold | MDM2 over MDMX | Highly selective for MDM2 | [12] |

| IC50 (Cell Growth) | Varies | Various cancer cell lines | See table below | [12] |

| Effective Concentration | 2.5 - 10 µM | MM1s (Multiple Myeloma) | Used in combination with miR-192/194/215 to enhance apoptosis | [6][15] |

| Treatment Duration | 15 - 24 hours | SJSA-1, LNCaP, 22Rv1 | For p53 pathway activation studies | [12] |

IC50 Values for MI-219 in Various Cancer Cell Lines:

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-type | ~0.1 | [12] |

| LNCaP | Prostate Cancer | Wild-type | ~0.5 | [12] |

| 22Rv1 | Prostate Cancer | Wild-type | ~0.5 | [12] |

| PC-3 | Prostate Cancer | Null | > 20 | [12] |

| Saos-2 | Osteosarcoma | Null | > 20 | [12] |

Experimental Protocols

1. p53 Pathway Activation Assay (Western Blot)

-

Objective: To confirm that MI-219 activates the p53 pathway in target cells.

-

Materials:

-

MI-219 (and a vehicle control, e.g., DMSO)

-

Wild-type p53 cancer cell line (e.g., SJSA-1, LNCaP)

-

Antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH)

-

-

Protocol:

-

Treat cells with varying concentrations of MI-219 (e.g., 0.1, 1, 10 µM) or vehicle for 24 hours.

-

Harvest cells and prepare whole-cell lysates.

-

Perform SDS-PAGE and Western blotting using the specified antibodies.

-

Analyze for the accumulation of p53 and the increased expression of its target genes, MDM2 and p21.

-

2. Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of MI-219 on cell cycle progression.

-

Protocol:

-

Treat cells with MI-219 or vehicle for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

3. In Vitro Tumorigenicity Assay (Colony Formation)

-

Objective: To assess the long-term effect of MI-219 on the clonogenic survival of cancer cells.

-

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of MI-219. The treatment can be continuous or for a defined period.

-

Incubate for 1-2 weeks, replacing the medium with fresh MI-219-containing medium every 2-3 days.

-

When colonies are visible, wash the plates with PBS, fix with methanol, and stain with crystal violet.

-

Count the number of colonies and compare it to the vehicle-treated control.

-

Visualizations

Caption: Mechanism of action of MI-219 in reactivating p53.

References

- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. europeanreview.org [europeanreview.org]

- 8. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Down-Regulated microRNA-192-5p Protects Against Hypoxic-Ischemic Brain Damage via Regulation of YAP1-Mediated Hippo Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MiR‐192‐5p/RB1/NF‐κBp65 signaling axis promotes IL‐10 secretion during gastric cancer EMT to induce Treg cell differentiation in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Downregulation of miR-192 Alleviates Oxidative Stress-Induced Porcine Granulosa Cell Injury by Directly Targeting Acvr2a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of microRNA-192 in Synovial Fibroblast Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of rheumatoid arthritis (RA), contributing to joint inflammation and destruction.[1][2] These cells exhibit an aggressive phenotype in RA, characterized by increased proliferation, resistance to apoptosis, and the production of inflammatory cytokines and matrix-degrading enzymes.[2][3] MicroRNAs (miRNAs), a class of small non-coding RNAs that regulate gene expression, have emerged as critical modulators of FLS function.[1] This document provides detailed application notes and protocols for studying the role of microRNA-192 (miR-192) in synovial fibroblast cultures, a microRNA implicated in inflammatory and fibrotic processes. While the user's query mentioned "MI-192," the available scientific literature points to miR-192 as the relevant molecule in this context.

Mechanism of Action and Signaling Pathways

miR-192 has been shown to be involved in various signaling pathways across different cell types, and its role in synovial fibroblasts is an active area of research. In other contexts, miR-192 has been linked to the regulation of key signaling pathways, including:

-

PTEN/PI3K/AKT Signaling: In cardiomyocytes, miR-192 has been shown to regulate the DJ-1-PTEN/PI3K/AKT signaling pathway, impacting cell apoptosis and oxidative stress.[4]

-

NF-κB Signaling: The miR-192-5p/RB1/NF-κBp65 signaling axis has been implicated in promoting IL-10 secretion in gastric cancer.[5] Given the importance of NF-κB in synovial fibroblast activation, this pathway is a plausible target of miR-192 in these cells.[3]

-

Hippo Signaling Pathway: Studies have demonstrated that miR-192-5p can regulate the YAP1-mediated Hippo signaling pathway, affecting cell apoptosis and viability.[6]

-

Wnt/β-catenin Signaling: In gastric cancer, miRNA-192 has been shown to activate the Wnt/beta-catenin signaling pathway.[7]

The specific downstream targets and the precise impact of miR-192 on these pathways within synovial fibroblasts are subjects of ongoing investigation.

Key Experiments and Expected Outcomes

Studying the effects of miR-192 in synovial fibroblast cultures can provide valuable insights into its role in arthritis pathogenesis. Key experiments include the overexpression or inhibition of miR-192 and the subsequent analysis of cellular and molecular changes.

Quantitative Data Summary

| Experiment | Parameter Measured | Expected Outcome with miR-192 Overexpression | Expected Outcome with miR-192 Inhibition | Relevant Citations |

| Gene Expression Analysis (qPCR) | Collagen Type I Alpha 2 Chain (COL1A2) mRNA | Increased expression | Decreased expression | [8] |

| Cell Proliferation Assay | Cell viability/number | Altered proliferation rate (increase or decrease depending on context) | Opposite effect of overexpression | [9] |

| Apoptosis Assay (e.g., Annexin V staining) | Percentage of apoptotic cells | Modulation of apoptosis rates | Opposite effect of overexpression | [4][6] |

| Cytokine Secretion (ELISA) | Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Altered cytokine secretion profile | Opposite effect of overexpression | [2][10] |

| Matrix Metalloproteinase (MMP) Activity (Zymography) | MMP activity (e.g., MMP-1, MMP-3) | Changes in MMP activity | Opposite effect of overexpression | [3][11] |

| Western Blot Analysis | Protein levels of signaling pathway components (e.g., p-AKT, NF-κB p65) | Altered phosphorylation or total protein levels | Opposite effect of overexpression | [4][5] |

Experimental Protocols

Primary Synovial Fibroblast Culture

This protocol outlines the basic steps for establishing primary cultures of synovial fibroblasts.

Materials:

-

Synovial tissue samples

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

Protocol:

-

Mince the synovial tissue into small pieces in a sterile petri dish.

-

Digest the tissue with collagenase in DMEM at 37°C for 1-2 hours with gentle agitation.

-

Neutralize the collagenase with DMEM containing 10% FBS.

-

Centrifuge the cell suspension and resuspend the pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in a T75 flask and incubate at 37°C in a 5% CO2 incubator.

-

Change the medium every 2-3 days.

-

Once confluent, subculture the cells using Trypsin-EDTA.

Transfection of miR-192 Mimics or Inhibitors

This protocol describes how to transiently overexpress or inhibit miR-192 in cultured synovial fibroblasts.

Materials:

-

Synovial fibroblasts (seeded in 6-well plates)

-

miR-192 mimic or inhibitor and negative control

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM reduced-serum medium

Protocol:

-

One day before transfection, seed synovial fibroblasts in 6-well plates to reach 50-70% confluency on the day of transfection.

-

In separate tubes, dilute the miR-192 mimic/inhibitor and the transfection reagent in Opti-MEM.

-

Combine the diluted miRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.

-

Add the transfection complexes to the cells in fresh, serum-free medium.

-

Incubate the cells for 4-6 hours at 37°C.

-

Replace the transfection medium with complete culture medium.

-

Harvest the cells for downstream analysis 24-72 hours post-transfection.

Visualizations

Signaling Pathways

Caption: Potential signaling pathways regulated by miR-192 in synovial fibroblasts.

Experimental Workflow

Caption: Workflow for studying miR-192 function in synovial fibroblasts.

Conclusion

The study of miR-192 in synovial fibroblast cultures holds significant promise for understanding the molecular mechanisms driving rheumatoid arthritis and for the identification of new therapeutic targets. The protocols and information provided herein offer a framework for researchers to investigate the role of this important microRNA in joint disease. Further research is warranted to fully elucidate the signaling networks governed by miR-192 in synovial fibroblasts and to explore its potential as a biomarker or therapeutic agent.

References

- 1. Recent findings regarding the effects of microRNAs on fibroblast-like synovial cells in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Restoring synovial homeostasis in rheumatoid arthritis by targeting fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast biology: Role of synovial fibroblasts in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. MiR‐192‐5p/RB1/NF‐κBp65 signaling axis promotes IL‐10 secretion during gastric cancer EMT to induce Treg cell differentiation in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Down-Regulated microRNA-192-5p Protects Against Hypoxic-Ischemic Brain Damage via Regulation of YAP1-Mediated Hippo Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional genomics atlas of synovial fibroblasts defining rheumatoid arthritis heritability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. MicroRNAs interfere with DNA methylation in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MI-192 Western Blot Analysis of Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC2 and HDAC3.[1][2] These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails.[3][4] The acetylation of histones is a key post-translational modification that leads to a more open chromatin structure, thereby facilitating gene transcription.[3][4] By inhibiting HDAC2 and HDAC3, this compound is expected to increase global histone acetylation levels, which can be effectively monitored and quantified using western blot analysis.[5]

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to study its effects on histone acetylation. Detailed protocols for cell treatment, histone extraction, and western blot analysis are included to ensure reliable and reproducible results.

Mechanism of Action of this compound

Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, neutralizing their positive charge and weakening their interaction with negatively charged DNA. This "open" chromatin state allows transcription factors and RNA polymerase to access the DNA and initiate gene expression. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more compact chromatin structure and transcriptional repression.[3][4]

This compound, as a selective HDAC2/3 inhibitor, blocks the removal of acetyl groups, leading to an accumulation of acetylated histones.[1][2] This hyperacetylation can reactivate the expression of silenced genes, including tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[5][6] Western blotting is a fundamental technique to verify the cellular activity of this compound by detecting the increase in specific histone acetylation marks, such as the acetylation of lysine 9 on histone H3 (H3K9ac).[7]

Data Presentation